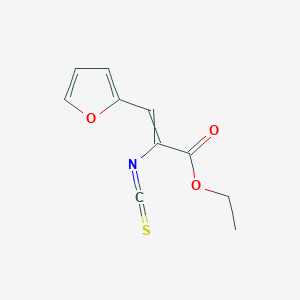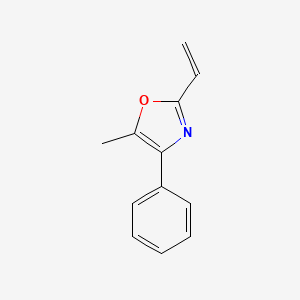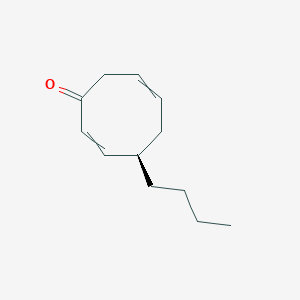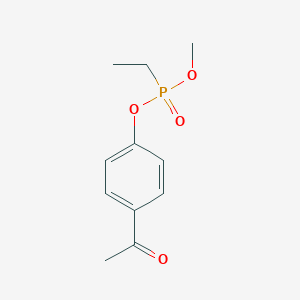![molecular formula C21H27NS B14203582 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine CAS No. 830320-19-9](/img/structure/B14203582.png)
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of a phenylsulfanyl group attached to a dec-1-en-1-yl chain, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine typically involves the following steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through the reaction of a phenylthiol with an appropriate alkyl halide under basic conditions.
Formation of the Dec-1-en-1-yl Chain: The dec-1-en-1-yl chain can be synthesized through the reaction of a suitable alkene with a halogenating agent, followed by dehydrohalogenation.
Coupling with Pyridine: The final step involves the coupling of the phenylsulfanyl-dec-1-en-1-yl intermediate with a pyridine derivative under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The double bond in the dec-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be carried out using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activities. The pyridine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.
3-[2-(Phenylsulfanyl)prop-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
3-[2-(Phenylsulfanyl)but-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
Uniqueness
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is unique due to its specific alkyl chain length and the presence of both the phenylsulfanyl group and the pyridine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
830320-19-9 |
|---|---|
Formule moléculaire |
C21H27NS |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
3-(2-phenylsulfanyldec-1-enyl)pyridine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-8-15-21(17-19-12-11-16-22-18-19)23-20-13-9-7-10-14-20/h7,9-14,16-18H,2-6,8,15H2,1H3 |
Clé InChI |
GSLJFPCSZPOJGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)


![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)


